N-Butyloleamide

Description

Properties

CAS No. |

18961-61-0 |

|---|---|

Molecular Formula |

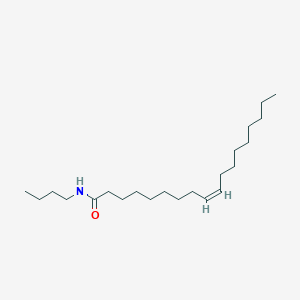

C22H43NO |

Molecular Weight |

337.6 g/mol |

IUPAC Name |

(Z)-N-butyloctadec-9-enamide |

InChI |

InChI=1S/C22H43NO/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22(24)23-21-6-4-2/h12-13H,3-11,14-21H2,1-2H3,(H,23,24)/b13-12- |

InChI Key |

WLUWZVUXQSJMCW-SEYXRHQNSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NCCCC |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)NCCCC |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NCCCC |

Other CAS No. |

18961-61-0 |

Origin of Product |

United States |

Scientific Research Applications

Biomedical Research

1. Anti-inflammatory Properties

N-Butyloleamide has been studied for its anti-inflammatory effects. Research indicates that fatty acid amides, including oleamide (a related compound), can inhibit the activation of inflammatory pathways, particularly those involving the NF-κB transcription factor. This inhibition is crucial in managing conditions like atopic dermatitis and other inflammatory diseases .

2. Neuroprotective Effects

Studies have shown that certain fatty acid amides can exert neuroprotective effects. For instance, oleamide has been linked to modulation of sleep and wakefulness, suggesting that this compound may also influence neurophysiological processes . The potential for this compound to act as a neuroprotective agent opens avenues for research into neurodegenerative diseases.

Agriculture

1. Plant Growth Regulators

Fatty acid amides, including this compound, have been identified as potential plant growth regulators. They can influence plant signaling pathways and enhance growth responses to environmental stressors. For example, volicitin, a fatty acid amide elicitor, has been shown to stimulate volatile organic compound production in plants when exposed to insect herbivory . This suggests that this compound could be utilized in agricultural practices to improve crop resilience.

2. Pest Control

The insecticidal properties of fatty acid amides have been explored in pest management strategies. Certain formulations containing fatty acid amides demonstrate efficacy against pests such as mosquitoes, indicating a dual role in both promoting plant health and controlling pest populations .

Material Science

1. Lubricants

This compound is being investigated as a potential lubricant in various industrial applications. Its chemical structure allows it to reduce friction and wear in mechanical systems, thereby enhancing performance and longevity of machinery . The development of bio-based lubricants from fatty acid amides aligns with the growing demand for sustainable industrial solutions.

2. Polymer Additives

In material science, this compound can serve as an additive in polymer formulations to improve processing characteristics and end-product performance. Its compatibility with various polymers makes it a candidate for enhancing the mechanical properties of plastics used in packaging and consumer goods .

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Anti-inflammatory | PMC8123904 | Demonstrated inhibition of pro-inflammatory mediators by oleamide derivatives. |

| Neuroprotection | PMC7278760 | Oleamide's role in sleep regulation suggests potential for neuroprotection via similar mechanisms. |

| Agriculture | ResearchGate (Fatty Acid Amides) | Fatty acid amides enhance plant responses to environmental stressors and pest resistance. |

| Lubricants | Google Patents (US7098351B2) | Development of bio-based lubricants using fatty acid amides shows promise for industrial applications. |

Q & A

Q. What are the validated synthetic routes for N-Butyloleamide, and how can purity be ensured during synthesis?

- Methodological Answer : Begin with esterification of oleic acid using n-butanol under acid catalysis (e.g., H₂SO₄), followed by purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Confirm purity using HPLC (C18 column, UV detection at 210 nm) and quantify residual solvents via GC-MS. For reproducibility, document reaction conditions (temperature, stoichiometry, catalyst concentration) and characterize intermediates with FTIR to track carbonyl group formation .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

- Methodological Answer : Use -NMR to confirm the presence of the butyl chain (δ 0.9–1.6 ppm) and amide proton (δ 6.5–7.5 ppm). Compare with literature spectra for oleamide derivatives. Supplement with LC-TOF-MS to verify molecular weight (theoretical [M+H]⁺ = 338.3). For structural ambiguity, employ 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. How can researchers establish robust analytical methods for quantifying this compound in biological matrices?

- Methodological Answer : Develop a validated LC-MS/MS protocol: extract samples via liquid-liquid extraction (chloroform:methanol, 2:1), separate using a reverse-phase column, and quantify via multiple reaction monitoring (MRM). Include a deuterated internal standard (e.g., d₃-N-Butyloleamide) to correct for matrix effects. Validate linearity (R² > 0.99), recovery (>85%), and LOQ (<10 ng/mL) per ICH guidelines .

Advanced Research Questions

Q. What experimental strategies are recommended to investigate this compound’s pharmacological mechanisms in neurological models?

- Methodological Answer : Design dose-response studies in neuronal cell lines (e.g., SH-SY5Y) using calcium imaging to assess TRPV1 modulation. Pair with siRNA knockdown of target receptors to confirm specificity. Validate findings in ex vivo brain slices via patch-clamp electrophysiology. Use positive controls (e.g., capsaicin for TRPV1) and statistical models (ANOVA with post-hoc Tukey) to analyze significance .

Q. How should researchers address contradictions in reported EC₅₀ values for this compound across studies?

- Methodological Answer : Perform a meta-analysis of existing data, stratifying by assay type (e.g., in vitro vs. in vivo), cell lines, and solvent systems (DMSO vs. ethanol). Replicate key studies under standardized conditions (e.g., fixed incubation time, serum-free media). Apply Bland-Altman plots to assess inter-study variability and identify outliers due to methodological artifacts .

Q. What computational approaches are suitable for predicting this compound’s structure-activity relationships (SAR)?

- Methodological Answer : Use molecular docking (AutoDock Vina) to model interactions with cannabinoid receptors (CB1/CB2). Validate predictions with alanine scanning mutagenesis. Combine with QSAR models (e.g., CoMFA) to correlate substituent effects (alkyl chain length, amide substitution) with binding affinity. Cross-reference with experimental IC₅₀ data to refine predictive accuracy .

Q. How can researchers systematically review literature on this compound’s metabolic pathways?

- Methodological Answer : Conduct a PRISMA-guided review: search PubMed, SciFinder, and Web of Science using terms like “this compound metabolism” and “oleamide derivatives CYP450.” Filter for primary studies with in vitro microsomal assays or in vivo pharmacokinetic data. Tabulate metabolites (e.g., hydroxylated products) and enzymes (e.g., CYP3A4) in a comparative matrix .

Q. What factors should be prioritized when designing in vivo studies to evaluate this compound’s toxicity?

- Methodological Answer : Define endpoints (e.g., liver enzymes, histopathology) and select species/strains with relevant metabolic profiles (e.g., Sprague-Dawley rats). Include dose-ranging pilot studies to identify MTD (maximum tolerated dose). Use OECD Guideline 407 for subacute toxicity, with negative controls and blinded pathological analysis. Ensure compliance with IACUC protocols .

Q. How can researchers assess this compound’s stability under varying storage conditions?

- Methodological Answer : Perform accelerated stability testing: store samples at 25°C/60% RH, 40°C/75% RH, and -20°C. Analyze degradation products monthly via UPLC-PDA. Calculate degradation kinetics (Arrhenius equation) to predict shelf life. Include antioxidants (e.g., BHT) in formulations and test light sensitivity using amber vs. clear vials .

Q. What experimental frameworks are effective for studying this compound’s synergistic effects with other bioactive lipids?

- Methodological Answer :

Use isobolographic analysis: combine this compound with anandamide or palmitoylethanolamide at fixed ratios and measure additive/synergistic effects in pain models (e.g., von Frey test). Calculate combination indices (CI) via CompuSyn software. Validate with transcriptomic profiling (RNA-seq) to identify co-regulated pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.